Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C9H13NO2S. It is a thiazole derivative, which is a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) and N,N’-diethylthiourea. This reaction is typically carried out under mild conditions and yields the target compound in a relatively high yield of 75% .
Another method involves the reaction of 4-hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate. This method is used to prepare pharmaceutical intermediates and other derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in its role as a pharmaceutical intermediate, it may interact with enzymes such as xanthine oxidase, inhibiting its activity and thereby reducing uric acid levels in the body . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester: This compound is synthesized using similar methods and has comparable chemical properties.
2-(3-Cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester: This derivative is used in the synthesis of febuxostat, an antipodagrics.
2-Aminothiazole-4-carboxylate derivatives: These compounds exhibit various biological activities and are used in medicinal chemistry.
This compound is unique due to its specific structure and the resulting chemical and biological properties, making it valuable in diverse applications.
Properties
IUPAC Name |
ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-7-10-6(3)8(13-7)9(11)12-5-2/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMQBORRLKYYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634967 | |
Record name | Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354587-62-5 | |
Record name | Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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